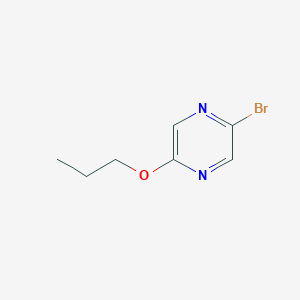

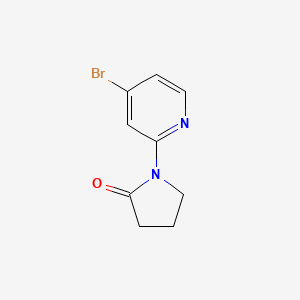

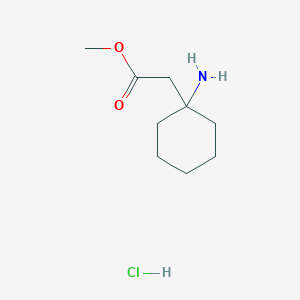

![molecular formula C12H15ClF3NO2 B1520295 Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride CAS No. 1221725-51-4](/img/structure/B1520295.png)

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride

Descripción general

Descripción

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride is a chemical compound . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Protodeboronation is another method used in the synthesis of compounds containing trifluoromethyl groups .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can lower the basicity of compounds like trifluoroethanol .Chemical Reactions Analysis

Esters, like the one , can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl [4-(trifluoromethyl)phenyl]acetate, include a density of 1.2±0.1 g/cm3, boiling point of 239.6±35.0 °C at 760 mmHg, and a flash point of 73.9±18.2 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Synthesis

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride is studied in the field of medicinal chemistry, particularly in synthesizing new drugs. For example, a study by Lee et al. (1984) investigated the synthesis of a series of Mannich bases and aminomethyl derivatives related to this compound for potential diuretic activities (Lee et al., 1984). Zhang (2005) explored its use in synthesizing 4-phenyl-2-butanone, a medium for anti-inflammatory medicines (Zhang, 2005).

Organometallic Chemistry

In organometallic chemistry, this compound plays a role in the synthesis and structural characterization of triorganotin(IV) complexes. A study by Baul et al. (2002) explored the synthesis and characterization of these complexes, revealing insights into their molecular structures (Baul et al., 2002).

Biochemical Research

The compound is used in biochemical research to study metabolism in human and rat liver microsomes. Coleman et al. (2000) investigated the comparative metabolism of related herbicides in liver microsomes, providing insights into metabolic pathways (Coleman et al., 2000).

Phytochemistry

In phytochemistry, this compound contributes to the extraction and analysis of geranylated phenolic constituents. Jayasinghe et al. (2006) extracted and analyzed such compounds from the fruits of Artocarpus nobilis, showcasing its role in isolating natural products (Jayasinghe et al., 2006).

Crystallography

The compound's role extends to crystallography, where it aids in determining the crystal structures of related molecules. A study by DyaveGowda et al. (2002) on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate highlights this application (DyaveGowda et al., 2002).

Anticancer Research

In anticancer research, its derivatives are studied for their potential as anticancer drugs. Basu Baul et al. (2009) synthesized and characterized amino acetate functionalized Schiff base organotin(IV) complexes, assessing their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Enzyme Technology

The compound is also significant in enzyme technology, particularly in the kinetic resolution of intermediates for ACE-inhibitor synthesis. Liese et al. (2002) reported its role in the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate using a diafiltration reactor (Liese et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that the trifluoromethyl group often plays a crucial role in the bioactivity of many pharmaceuticals . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry .

Pharmacokinetics

The trifluoromethyl group in the compound can potentially enhance its metabolic stability, which could influence its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been known to exhibit a range of biological activities .

Action Environment

The action of Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other substances, such as proteins or ions, can also influence its action .

Propiedades

IUPAC Name |

ethyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2.ClH/c1-2-18-11(17)8-16-7-9-3-5-10(6-4-9)12(13,14)15;/h3-6,16H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWMTKDHJPFLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride | |

CAS RN |

1221725-51-4 | |

| Record name | Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

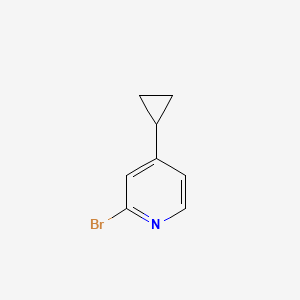

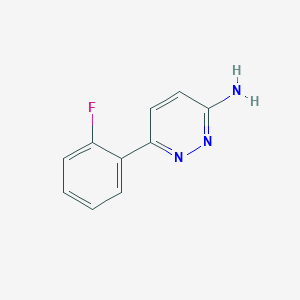

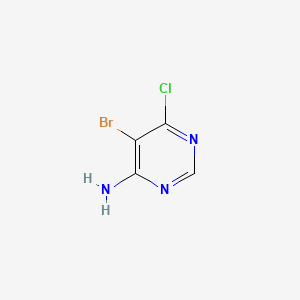

![3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1520227.png)